molecular formula C7H11N3 B8685918 3,5-Dimethylaminopyridine

3,5-Dimethylaminopyridine

Cat. No.: B8685918
M. Wt: 137.18 g/mol
InChI Key: YCXCVZPIEQPHHB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aminopyridine Catalysts

The story of aminopyridine catalysts is a clear demonstration of scientific progression, where initial findings are built upon to create compounds with dramatically enhanced capabilities. For many years, pyridine (B92270) itself was used as a standard base and nucleophilic catalyst in various chemical reactions. However, its catalytic activity was often modest, requiring harsh conditions or long reaction times.

A paradigm shift occurred in 1967 when Litvinenko and Kirichenko conducted kinetic studies on the benzoylation of 3-chloroaniline. mdpi.com Their research revealed that 4-Dimethylaminopyridine (B28879) (DMAP) exhibited a catalytic rate enhancement of approximately 10,000-fold compared to pyridine. mdpi.combham.ac.uk This discovery highlighted the profound effect of the dimethylamino group when placed at the 4-position of the pyridine ring. The amplified reactivity is attributed to the ability of the dimethylamino group's lone pair of electrons to participate in resonance, stabilizing the key N-acylpyridinium cation intermediate that forms during the catalytic cycle. harvard.edu

The widespread adoption of DMAP in the synthetic community was further cemented by the work of Steglich and Höfle in 1969, who demonstrated its remarkable efficacy in catalyzing the acylation of sterically hindered alcohols—a reaction that was notoriously difficult with traditional catalysts like pyridine. mdpi.comharvard.edu These pioneering reports established DMAP as a "super-catalyst" and initiated extensive research into other aminopyridine structures, seeking to refine and improve upon its catalytic power for a growing range of chemical transformations. sigmaaldrich.com

Structural Classification of Dimethylaminopyridine Isomers and Derivatives

The term "dimethylaminopyridine" can refer to several structural isomers, differentiated by the position of the dimethylamino group on the pyridine ring. The primary isomers are 2-, 3-, and 4-dimethylaminopyridine. Their distinct structures impart different electronic and steric properties, leading to varied reactivity and applications.

The 4-substituted isomer, DMAP, is by far the most studied and utilized due to the resonance stabilization that makes it a superior nucleophilic catalyst. wikipedia.orgcommonorganicchemistry.com The 2- and 3-isomers lack this direct resonance contribution to the pyridine nitrogen, resulting in different catalytic profiles. ontosight.ai

Beyond these monosubstituted isomers, research has extended to derivatives with multiple dimethylamino groups. The compound that is the focus of this article, 3,5-Dimethylaminopyridine , also known by its systematic IUPAC name N,N,N',N'-tetramethylpyridine-3,5-diamine , is a diamino-substituted pyridine. While not as common as DMAP, its structure is part of a broader class of disubstituted pyridines that are of significant research interest.

The following interactive table provides a comparison of the basic properties of several dimethylaminopyridine isomers and derivatives.

Significance of Research on Dimethylaminopyridine Structures with 3,5-Substitution

While this compound is not a household name in catalysis like its 4-substituted cousin, the broader field of 3,5-disubstituted pyridines is an area of intense and significant research. The strategic placement of functional groups at the 3- and 5-positions of the pyridine ring allows for the fine-tuning of a molecule's electronic and steric properties, making these scaffolds highly valuable in medicinal chemistry and materials science.

A primary driver for research into this substitution pattern is the development of new therapeutic agents. Studies have shown that compounds containing a 3,5-disubstituted pyridine core exhibit potent biological activity. For instance, various derivatives have been synthesized and evaluated as antimicrobial agents, with some showing efficacy comparable to established antibiotics. nih.gov More recently, research has identified 3,5-disubstituted pyridine derivatives with powerful activity against drug-resistant clinical isolates of Mycobacterium tuberculosis, highlighting their potential in addressing major global health challenges. nih.govtandfonline.com

In the realm of catalysis and materials science, the 3,5-disubstituted pyridine framework serves as a versatile platform for constructing specialized ligands. The two substituents can be engineered to create a specific "pincer" environment around a metal center, influencing the metal's catalytic activity and selectivity. For example, the synthesis of 3,5-bis(di-tert-butylphosphinito)pyridine has been reported for the creation of pincer complexes with nickel and rhodium, demonstrating the utility of this scaffold in organometallic chemistry. acs.org The reaction of 3,5-bis(dimethylamino)pyridine with palladium and platinum sources further underscores its role as a ligand in forming coordination polymers. acs.org

Therefore, the significance of this compound lies less in its direct use and more in its representation of a synthetically important class of compounds. Research into the synthesis and functionalization of the 3,5-disubstituted pyridine core is crucial for discovering new drugs, designing advanced catalysts, and constructing novel molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-N,5-N-dimethylpyridine-3,5-diamine

InChI

InChI=1S/C7H11N3/c1-8-6-3-7(9-2)5-10-4-6/h3-5,8-9H,1-2H3

InChI Key

YCXCVZPIEQPHHB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CN=C1)NC

Origin of Product

United States

Synthetic Methodologies for 3,5 Substituted Dimethylaminopyridine Analogues

Direct Synthetic Routes to Dimethylaminopyridine Scaffolds with Defined 3,5-Substitution

Direct synthetic approaches to 3,5-disubstituted DMAP scaffolds often involve building the pyridine (B92270) ring from acyclic precursors. One notable method is the deprotonative functionalization of pyridine derivatives. For instance, pyridine substrates with electron-withdrawing groups at the 3- and 5-positions can react at the 4-position with various aldehydes. jst.go.jp This method allows for the introduction of a diverse range of substituents.

Another strategy involves the condensation of nitriles and hydrazides. A base-catalyzed, one-step synthesis of 3,5-disubstituted 1,2,4-triazoles has been reported, which proceeds through the condensation of a nitrile and a hydrazide, tolerating a diverse range of functional groups. researchgate.net

Functionalization of Pyridine Ring Systems at 3,5-Positions for Dimethylamino Derivatives

The functionalization of a pre-existing pyridine ring at the 3- and 5-positions is a common and versatile approach to access 3,5-substituted DMAP analogues.

Halogenation and Subsequent Amination Strategies

Halogenation of the pyridine ring at the 3- and 5-positions, followed by nucleophilic substitution with dimethylamine (B145610), is a well-established route. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. chemrxiv.org However, methods utilizing designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines. nih.govchemrxiv.org These phosphine reagents can be selectively installed at the 4-position and subsequently displaced by halides. chemrxiv.org Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.net For instance, 3,5-disubstituted pyridines can be chlorinated using this strategy. nih.gov

Once the 3,5-dihalogenated pyridine is obtained, subsequent amination with dimethylamine can be performed. The treatment of 3-halopyridines with KHMDS and an amine at room temperature can regioselectively yield 3- and 4-aminated pyridines. sorbonne-universite.fr

A study on the fluorination of 3,5-disubstituted pyridines showed that fluorination often occurs with poor site selectivity, except for benzyloxy-substituted pyridines, which showed high selectivity for fluorination adjacent to the ether group. nih.gov

Table 1: Halogenation of 3,5-Disubstituted Pyridines

Starting Material Reagent Product Yield (%) Reference
3,5-Lutidine Phosphine I, LiCl 4-Chloro-3,5-lutidine 56 nih.gov
3,5-Dibromopyridine Phosphine I, LiCl 4-Chloro-3,5-dibromopyridine 71 nih.gov
2-Phenylpyridine Conditions B-I 3-Iodo-2-phenylpyridine - chemrxiv.org

Microwave-Assisted Synthetic Approaches for 3,5-Substituted Pyridine Systems

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, higher yields, and improved selectivity. arkat-usa.org Several microwave-assisted methods for the synthesis of substituted pyridines have been developed.

One approach involves the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and thiophenol using KF/alumina as a catalyst under microwave irradiation to produce highly substituted pyridines in good yields. arkat-usa.org Another method utilizes the Bohlmann-Rahtz reaction, where ethyl β-aminocrotonate and various alkynones react under microwave conditions to give tri- or tetrasubstituted pyridines. researchgate.net

Microwave-assisted Diels-Alder reactions of oxazoles with olefinic dienophiles have also been employed to synthesize substituted pyridines in good yields within minutes. mdpi.org Furthermore, the synthesis of pyridine-3-carbonitrile (B1148548) derivatives has been achieved through the reaction of chalcones and 3-aminobut-2-enenitrile under microwave irradiation. jocpr.com Multicomponent reactions under microwave conditions have also been used to synthesize dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org

Table 2: Microwave-Assisted Synthesis of Substituted Pyridines

Reactants Catalyst/Conditions Product Type Yield (%) Reference
Aromatic aldehydes, malononitrile, thiophenol KF/alumina, Microwave 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines 62-93 arkat-usa.org
Ethyl β-aminocrotonate, alkynones Microwave, 170°C Tri- or tetrasubstituted pyridines Good researchgate.net
2,4,5-Trimethyloxazole, olefinic dienophiles Microwave Substituted pyridines Good mdpi.org

Multicomponent Reaction Protocols for 3,5-Disubstituted Pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including 3,5-disubstituted pyridines, in a single step from simple starting materials. dntb.gov.uaresearchgate.net

One such protocol involves the reaction of aldehydes, malononitrile, and thiols, catalyzed by either an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or an amine base like piperidine, to directly synthesize pyridine-3,5-dicarbonitriles. acs.org The choice of catalyst and solvent was found to significantly influence the reaction pathway and efficiency. acs.org Another MCR involves the reaction of enaminones, benzaldehyde, hydrazine (B178648) dihydrochloride, and ethyl cyanoacetate (B8463686) in water to produce N-aminopyridine derivatives. longdom.org Furthermore, a catalyst-free, one-pot three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation has been developed to synthesize novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org

Preparation of Chiral 3,5-Substituted Dimethylaminopyridine Analogues for Asymmetric Applications

The development of chiral DMAP analogues is of great interest for their use as nucleophilic catalysts in asymmetric synthesis. nih.govresearchgate.net Strategies for creating chiral DMAP derivatives often involve introducing stereogenic centers at the C(3) and C(5) positions of the pyridine ring. nih.gov

One approach starts from commercially available 4-chloropyridine (B1293800) and 3,5-dibromo-4-chloropyridine (B169385) to synthesize a library of chiral DMAP derivatives with modifications at the 3- and 3,5-positions. bham.ac.uk These syntheses can involve steps like regioselective deprotonation followed by reaction with an aldehyde to create a stereogenic alcohol center. bham.ac.uk Another strategy focuses on the synthesis of configurationally stable biaryl analogues of DMAP, where chirality arises from restricted rotation about an Ar-Ar bond. acs.org The key steps in this approach include the ortho-lithiation of a pyridine core and the creation of the biaryl axis via Suzuki cross-coupling reactions. acs.org

Synthesis of Advanced DMAP-Based Architectures (e.g., Ionic Liquids, Polymer-Tethered Systems)

To enhance the utility and recyclability of DMAP catalysts, they have been incorporated into more complex architectures such as ionic liquids and polymer-supported systems. emich.edursc.org

DMAP-based ionic liquids can be synthesized by N-alkylation of DMAP followed by anion exchange. rsc.orgresearchgate.net For example, DMAP can be reacted with an alkyl bromide and then treated with silver fluoride (B91410) to yield a DMAP-based ionic liquid with a fluoride anion. rsc.org These ionic liquids have shown catalytic activity in reactions like the Fischer indole (B1671886) synthesis. rsc.org

Polymer-tethered DMAP systems offer the advantage of easy separation and catalyst recycling. emich.eduorganic-chemistry.orgresearchgate.net One method involves reacting 4-methylaminopyridine with 3-isopropenyl-α,α-dimethylbenzyl isocyanate to create a monomer that can be polymerized. emich.edu Another approach involves grafting DMAP onto a polymer chain, which can then self-assemble into micelles in an aqueous system, creating catalytic nanoreactors. emich.edu Polymer-supported DMAP has been used as a recyclable catalyst in reactions such as the cascade synthesis of α-pyrones. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

Compound Name
3,5-Dimethylaminopyridine
4-(Dimethylamino)pyridine (DMAP)
4-Chloropyridine
3,5-Dibromo-4-chloropyridine
Ethyl β-aminocrotonate
Malononitrile
Thiophenol
Tetrabutylammonium hydroxide (TBAH)
Piperidine
Hydrazine dihydrochloride
Ethyl cyanoacetate
4-Methylaminopyridine
3-Isopropenyl-α,α-dimethylbenzyl isocyanate
Silver fluoride
N,N-dimethylpyridin-4-amine
3,5-Lutidine
3,5-Dibromopyridine
2-Phenylpyridine
3-Phenylpyridine
2,4,5-Trimethyloxazole
3-Aminobut-2-enenitrile
1,2,4-Triazole

Catalytic Activity and Mechanistic Investigations of Dimethylaminopyridine Structures

Nucleophilic Catalysis by Dimethylaminopyridine Derivatives with 3,5-Substitution

The introduction of methyl groups at the 3 and 5 positions of the 4-(Dimethylamino)pyridine (DMAP) core modifies its catalytic properties. These substituents influence the electronic nature and steric environment of the pyridine (B92270) ring, which in turn affects the nucleophilicity of the ring nitrogen, a critical factor in its catalytic cycle. While DMAP itself is a highly effective catalyst, derivatives like 3,5-Dimethylaminopyridine are explored to fine-tune reactivity and selectivity in various organic reactions. bham.ac.ukguidechem.com

3,5-Disubstituted DMAP derivatives are effective catalysts for acylation and esterification reactions. nbinno.comhighfine.com These reactions are fundamental in organic synthesis for the formation of esters and amides. The general DMAP-catalyzed esterification of carboxylic acids often utilizes an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC). The addition of catalytic amounts of DMAP significantly accelerates these reactions, allowing them to proceed under mild conditions and often leading to high yields. rsc.orgorganic-chemistry.org This method is particularly valuable for the esterification of sterically hindered alcohols and phenols, where other catalysts may be less effective. nbinno.comhighfine.combdmaee.net

The catalytic efficiency of DMAP and its derivatives is attributed to the increased nucleophilicity of the pyridine nitrogen, a result of resonance with the dimethylamino group. guidechem.com This enhanced nucleophilicity allows the catalyst to readily attack the acylating agent (e.g., an acid anhydride (B1165640) or an O-acylisourea intermediate) to form a highly reactive N-acylpyridinium salt. rsc.orgbdmaee.net This intermediate is a much more potent acylating agent than the initial reagent. The process is so efficient that DMAP can increase reaction rates by factors of 10,000 or more compared to pyridine. libretexts.org

In a study involving the kinetic resolution of secondary alcohols, a chiral DMAP derivative featuring a 3,5-dimethylphenyl group demonstrated improved selectivity, highlighting the impact of substitution at these positions. acs.org Furthermore, the Steglich esterification, which employs DCC and a DMAP-type catalyst, is a standard procedure for forming esters from carboxylic acids and alcohols, including sterically demanding ones like tert-butyl alcohol. organic-chemistry.orgorgsyn.org

Table 1: Representative DMAP-Catalyzed Esterification

Carboxylic Acid Alcohol Catalyst System Yield Reference
Monoethyl fumarate tert-Butyl alcohol DCC, DMAP 76–81% orgsyn.org

This table illustrates the general utility of the DMAP/DCC system in esterification, a reaction class where 3,5-dimethyl derivatives also find application.

DMAP and its derivatives are effective catalysts for carbon-carbon bond forming reactions, most notably the Baylis-Hillman reaction. wikipedia.orgcatalysis-conferences.com This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine (B1218219). organic-chemistry.org The catalyst adds to the activated alkene, generating a stabilized zwitterionic intermediate that then acts as a nucleophile, attacking the aldehyde. organic-chemistry.org

While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a traditional catalyst for this transformation, DMAP has been shown to be a superior mediator in certain cases, such as the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes. organic-chemistry.org In this specific reaction, DMAP provided significantly higher yields compared to DABCO, even on a decagram scale. organic-chemistry.org The mechanism involves the initial formation of a Morita-Baylis-Hillman adduct which then undergoes cyclization. organic-chemistry.org

In some intramolecular Baylis-Hillman reactions, such as the cyclization of an unsaturated thiol ester onto a pendant aldehyde, DMAP catalysis was found to be sensitive to reaction conditions. While the reaction was slow with DMAP alone at room temperature, it could be driven to a 50% yield at elevated temperatures. nih.gov This indicates that while the initial conjugate addition of DMAP occurs readily, the subsequent intramolecular aldol (B89426) step can be slow. nih.gov

The catalytic utility of DMAP extends to etherification and alkylation reactions. highfine.comacademie-sciences.fr It is particularly effective in promoting the silylation of alcohols to form silyl (B83357) ethers, a common protecting group strategy in organic synthesis. guidechem.com The high catalytic performance of DMAP allows many reactions that might otherwise fail or require harsh conditions to proceed with satisfactory results. guidechem.com

Immobilized DMAP catalysts have been developed for reactions such as the synthesis of vitamin E succinate, which involves an acylation mechanism. academie-sciences.fr However, the fundamental nucleophilic catalytic cycle is also applicable to etherification. In general, DMAP catalysis is employed for the etherification of alcohols and phenols. highfine.com This broad utility highlights its role in activating substrates for attack by various nucleophiles.

This compound and related structures catalyze a wide array of condensation reactions and other organic syntheses. catalysis-conferences.com For instance, DMAP has been used as an efficient catalyst for the one-pot, solvent-free, microwave-assisted synthesis of substituted 2-amino-2-chromenes via a multicomponent reaction of an aromatic aldehyde, malononitrile, and 1-naphthol (B170400). acgpubs.org In this process, DMAP demonstrated superior catalytic activity compared to other screened catalysts. acgpubs.org The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of 1-naphthol and subsequent cyclization. acgpubs.org

DMAP also catalyzes the palladium-catalyzed coupling of aryl halides and carbon monoxide to form electrophilic aroyl-DMAP salts. rsc.org These salts are potent acylating agents that can react with a variety of nucleophiles to form amides and esters. rsc.org This method provides a flexible route to carbonyl compounds under mild conditions. rsc.org Furthermore, chiral DMAP derivatives have been employed in various asymmetric transformations, including cycloadditions and Michael addition reactions, showcasing the versatility of the DMAP scaffold in complex synthesis. bham.ac.ukresearchgate.net

Mechanistic Pathways and Kinetic Analysis of DMAP-Catalyzed Reactions

The remarkable catalytic power of DMAP and its derivatives is rooted in a well-defined nucleophilic catalysis pathway. Understanding this mechanism and the kinetics of the reaction is crucial for optimizing existing processes and designing new catalysts.

The consensus mechanism for DMAP-catalyzed acylation involves the initial reaction of the nucleophilic pyridine nitrogen with an acylating agent, such as an acid anhydride or acid chloride. utrgv.edunih.gov This step leads to the formation of a key reactive intermediate: the N-acylpyridinium ion. libretexts.orgwikipedia.orgbrainly.com This intermediate is paired with a counterion, such as acetate (B1210297) when an anhydride is used. wikipedia.orgsci-hub.st

Catalytic Cycle of DMAP in Acylation:

Formation of the Acylpyridinium Ion: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), displacing the leaving group (e.g., acetate) and forming the N-acylpyridinium ion. bham.ac.ukbdmaee.netwikipedia.org This intermediate is highly stabilized by resonance, which contributes to its high concentration at equilibrium. libretexts.org

Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses to form the final ester product and the protonated DMAP catalyst. wikipedia.orgutrgv.edu An auxiliary base, such as triethylamine (B128534), is typically added to the reaction mixture to deprotonate the pyridinium (B92312) salt, thereby regenerating the active DMAP catalyst for the next cycle. utrgv.edusci-hub.st

Elucidation of Auxiliary Base and Solvent Effects on Catalytic Performance

The catalytic efficacy of this compound and its parent compound, DMAP, in reactions such as acylation is significantly influenced by the presence of an auxiliary base and the choice of solvent. utrgv.edulookchem.com The primary role of the auxiliary base is to regenerate the catalyst by deprotonating the protonated form of the catalyst that is generated during the reaction cycle. wikipedia.org This allows the catalyst to participate in multiple turnovers.

In the DMAP-catalyzed acylation of alcohols with anhydrides, the mechanism involves the formation of a highly reactive N-acylpyridinium ion. utrgv.eduresearchgate.net An auxiliary base, often a sterically hindered amine like triethylamine, is crucial for scavenging the acid byproduct, which would otherwise protonate and deactivate the DMAP catalyst. utrgv.eduwikipedia.org

Interestingly, studies have revealed that under certain conditions, the need for both an auxiliary base and a solvent can be eliminated. organic-chemistry.orgresearchgate.net For instance, the DMAP-catalyzed acylation of various alcohols with acid anhydrides can proceed efficiently with only a catalytic amount of DMAP (0.05–2 mol%) under solvent-free conditions. organic-chemistry.orgresearchgate.net This approach is not only environmentally benign but also simplifies product purification. organic-chemistry.org

The choice of solvent can also play a critical role. Dichloromethane (B109758) is a commonly used solvent for these reactions. utrgv.eduresearchgate.net Theoretical studies have employed solvation models, such as the PCM/UAHF model, to estimate the influence of the solvent on the reaction pathway, highlighting its importance in stabilizing charged intermediates like the acetylpyridinium/acetate ion pair. researchgate.net The solvent's properties can affect the rate and efficiency of the catalytic cycle.

The table below summarizes the effect of an auxiliary base in a representative DMAP-catalyzed reaction.

Table 1: Effect of Auxiliary Base on DMAP-Catalyzed Acylation Data derived from mechanistic studies on DMAP-catalyzed acylation of alcohols.

Auxiliary BaseRoleImpact on Catalysis
TriethylamineProton scavengerRegenerates the DMAP catalyst, enabling catalytic turnover. utrgv.eduwikipedia.org
None (solvent-free)Not applicableEfficient catalysis is possible under specific conditions, simplifying the process. organic-chemistry.orgresearchgate.net

Reaction Progress Kinetic Analysis for Catalytic Order Determination

Reaction Progress Kinetic Analysis (RPKA) is a powerful tool for elucidating the mechanism of catalytic reactions, including those catalyzed by DMAP and its derivatives. utrgv.edu By monitoring the concentration of reactants and products over time, RPKA provides detailed insights into the reaction orders with respect to the catalyst, substrates, and any potential inhibitors or accelerators. utrgv.eduacs.org

In the context of DMAP-catalyzed acetylation of alcohols with acetic anhydride, RPKA has been instrumental in determining the order of the catalyst and understanding its stability and potential inhibition by byproducts. utrgv.edu For the acetylation of cyclohexanol (B46403) in dichloromethane with triethylamine as an auxiliary base, kinetic studies have shown that the reaction is first-order with respect to DMAP. researchgate.net This finding supports a nucleophilic catalysis pathway where the rate-determining step involves the reaction of the alcohol with the N-acylpyridinium intermediate. researchgate.net

Furthermore, these analyses have demonstrated that the reaction is also first-order with respect to the alcohol and the acetic anhydride, but zero-order with respect to the auxiliary base, triethylamine. researchgate.net This indicates that the role of triethylamine is to regenerate the catalyst in a post-rate-determining step. researchgate.net The graphical representation of concentration versus time allows for the determination of these kinetic orders and helps to validate the proposed mechanistic pathways. utrgv.edu

Table 2: Experimentally Determined Reaction Orders in DMAP-Catalyzed Acetylation Based on kinetic analysis of the acetylation of cyclohexanol with acetic anhydride.

Reactant/CatalystReaction OrderImplication
Acetic AnhydrideFirstDirectly involved in the rate-determining step. researchgate.net
CyclohexanolFirstDirectly involved in the rate-determining step. researchgate.net
DMAPFirstThe catalyst is crucial and participates in the rate-determining step. researchgate.net
TriethylamineZeroThe auxiliary base is not involved in the rate-determining step. researchgate.net

Rational Design of Catalysts through 3,5-Substituent Effects

The rational design of more efficient and selective catalysts often involves modifying the structure of the parent catalyst. In the case of DMAP, introducing substituents at the 3 and 5 positions of the pyridine ring has been a key strategy. nih.govbham.ac.uk

Impact of Steric Hindrance and Electronic Modulation on Catalytic Efficiency

The introduction of substituents at the 3 and 5 positions of the pyridine ring in DMAP analogues directly impacts their catalytic activity through a combination of steric and electronic effects. nih.govresearchgate.net

Steric Hindrance: Bulky substituents at the 3 and 5 positions can create significant steric hindrance around the catalytically active nitrogen atom. This steric crowding can influence the rate of reaction by affecting the approach of both the acylating agent and the nucleophile. nih.gov For instance, in certain transformations, increased steric hindrance can surprisingly lead to more facile reactions by destabilizing intermediate species. nih.gov However, excessive steric bulk can also hinder the catalytic activity by blocking access to the active site. nih.gov

Electronic Modulation: The electronic nature of the substituents at the 3 and 5 positions modifies the electron density on the pyridine ring and, consequently, the nucleophilicity of the 4-dimethylamino group. Electron-donating groups enhance the electron density, increasing the basicity and nucleophilicity of the catalyst, which can lead to higher catalytic activity. Conversely, electron-withdrawing groups decrease the electron density, reducing the catalyst's nucleophilicity and activity. acs.org Computational studies and experimental data on various 3,5-disubstituted pyridine derivatives have corroborated these electronic effects. acs.orguni-muenchen.de

The interplay between these steric and electronic factors is crucial for the rational design of catalysts with tailored properties. researchgate.net For example, a study on chiral 4-aryl-pyridine-N-oxide catalysts demonstrated that tuning the electronic properties of the aryl group at the C4 position, which is influenced by substituents at the 3 and 5 positions of that aryl ring, significantly affects both the yield and enantioselectivity of the catalyzed reaction. acs.org

Table 3: Influence of 3,5-Substituents on Catalyst Properties

Substituent EffectImpact on Pyridine RingConsequence for Catalytic Activity
Steric HindranceIncreases crowding around the active site. nih.govCan either enhance or decrease reaction rates depending on the specific reaction mechanism. nih.govnih.gov
Electronic DonationIncreases electron density and nucleophilicity. acs.orgGenerally leads to higher catalytic activity. acs.orguni-muenchen.de
Electronic WithdrawingDecreases electron density and nucleophilicity. acs.orgGenerally leads to lower catalytic activity. acs.org

Development of Highly Active and Selective Catalytic Systems

Building on the understanding of 3,5-substituent effects, researchers have developed highly active and selective catalytic systems based on modified DMAP structures. The goal is often to create catalysts that are more potent than DMAP itself, especially for challenging reactions involving sterically hindered substrates. acs.org

One approach involves the synthesis of C2-symmetric 3,5-disubstituted DMAP derivatives. bham.ac.uk This design can simplify the catalytic system by making both faces of the DMAP core equivalent, which can be advantageous for controlling stereoselectivity in asymmetric catalysis. bham.ac.uk The synthesis of these catalysts can be achieved through methods like sequential deprotonation and reaction with aldehydes or through copper-catalyzed "click" reactions. bham.ac.uk

Another strategy focuses on creating conformationally restricted catalysts. For example, bicyclic and tricyclic analogues of DMAP have been synthesized, which have shown significantly higher catalytic activity than DMAP in the esterification of tertiary alcohols. acs.org These rigid structures can pre-organize the catalyst for optimal binding and reactivity.

Furthermore, the development of switchable catalysts based on 3,5-disubstituted scaffolds has been explored. rsc.org In these systems, an external stimulus, such as light, can be used to alter the steric environment around the catalytic site, thereby switching the catalyst's activity on or off. rsc.org For instance, catalysts incorporating a 3,5-disubstituted azobenzene (B91143) unit can undergo photoisomerization, leading to a change in steric shielding of the basic nitrogen and thus modulating the catalytic rate. rsc.org

These examples highlight how the rational design principles based on 3,5-substituent effects have led to the creation of a diverse range of advanced catalytic systems with enhanced activity and selectivity.

Theoretical and Computational Chemistry Studies

Electronic Structure and Spectroscopic Properties Analysis of Dimethylaminopyridine Systems

The electronic and spectroscopic properties of 3,5-dimethyl-4-(dimethylamino)pyridine have been a subject of detailed computational analysis, often in comparison to its parent compound, 4-(dimethylamino)pyridine (DMAP), to understand the influence of steric hindrance on its molecular characteristics.

Quantum Chemical Calculations (e.g., DFT, INDO/S, TD-DFT)

A variety of quantum chemical methods have been employed to model the structure and electronic transitions of 3,5-dimethyl-4-(dimethylamino)pyridine. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G(d,p) basis set, has been utilized for ground-state geometry optimization. These calculations predict a non-planar geometry for 3,5-dimethyl-4-(dimethylamino)pyridine, a consequence of the steric hindrance introduced by the ortho-methyl groups. This contrasts with the nearly planar conformation of DMAP.

For the investigation of excited states and electronic transitions, semi-empirical methods like INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) and Time-Dependent Density Functional Theory (TD-DFT) have been applied. These theoretical approaches have been crucial in interpreting the ultraviolet (UV) absorption spectra of 3,5-dimethyl-4-(dimethylamino)pyridine. The near-UV experimental data suggest the presence of three low-energy transitions, which are assigned to the ¹Lb, ¹La, and ¹(n,π*) excited states. The theoretical results from INDO/S and TD-DFT calculations corroborate these experimental findings, providing a deeper understanding of the nature of these electronic transitions.

Calculated Vibrational Frequencies for 3,5-dimethyl-4-(dimethylamino)pyridine
Vibrational ModeCalculated Frequency (cm⁻¹)
Donor-Acceptor (N₂-C₄) Stretching1325

Investigation of Intramolecular Charge Transfer Phenomena and Dual Fluorescence

A significant area of study for aminopyridine derivatives is the phenomenon of intramolecular charge transfer (ICT) and the potential for dual fluorescence. While the parent compound, DMAP, exhibits solvent-dependent dual fluorescence, its sterically hindered derivative, 3,5-dimethyl-4-(dimethylamino)pyridine, displays a single charge transfer fluorescence band. This difference in photophysical behavior is attributed to the structural constraints imposed by the methyl groups at the 3 and 5 positions of the pyridine (B92270) ring.

The steric hindrance in 3,5-dimethyl-4-(dimethylamino)pyridine forces the dimethylamino group out of the plane of the pyridine ring, which in turn affects the efficiency of the intramolecular charge transfer process in the excited state. Computational studies support the idea that the twisting of the dimethylamino group is a key factor in the ICT process. In the case of 3,5-dimethyl-4-(dimethylamino)pyridine, the pre-twisted ground state geometry, a result of steric hindrance, leads to a different excited-state dynamic compared to the more flexible DMAP molecule.

Mechanistic Elucidation via Computational Modeling

While extensive computational studies have been conducted on the catalytic mechanisms of 4-(dimethylamino)pyridine (DMAP), there is a notable lack of specific research in the available scientific literature focusing on the mechanistic elucidation of reactions catalyzed by 3,5-dimethyl-4-(dimethylamino)pyridine through computational modeling.

Transition State Characterization and Activation Energy Profiles

Detailed computational studies involving the characterization of transition states and the calculation of activation energy profiles for reactions specifically involving 3,5-dimethyl-4-(dimethylamino)pyridine are not prominently featured in the currently accessible literature. Such studies would be invaluable for understanding how the steric bulk of the 3,5-dimethyl substitution pattern influences the energy barriers and reaction pathways compared to the parent DMAP catalyst.

Simulation of Solvent Effects on Reaction Pathways

Similarly, while the influence of solvent on the photophysical properties of 3,5-dimethyl-4-(dimethylamino)pyridine has been noted, specific computational simulations of solvent effects on the reaction pathways it may catalyze are not well-documented in the literature. Investigating how different solvent environments might alter the transition states and intermediates in reactions involving this compound would provide a more complete picture of its reactivity.

Intermolecular Interactions and Molecular Dynamics Simulations

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and their interactions with other molecules. However, dedicated computational studies focusing on the intermolecular interactions and molecular dynamics simulations of 3,5-dimethyl-4-(dimethylamino)pyridine are limited in the available scientific literature. While research on DMAP-based ionic liquids has involved molecular dynamics simulations, similar detailed analyses for 3,5-dimethyl-4-(dimethylamino)pyridine are not readily found. Such studies would be beneficial for understanding its aggregation behavior, solvation, and interactions in various chemical environments.

Analysis of Hydrogen Bonding and π-Stacking in Coordination Compounds

Hydrogen bonding and π-stacking are crucial non-covalent interactions that govern the supramolecular assembly and crystal packing of coordination compounds.

Hydrogen Bonding: In coordination complexes, hydrogen bonding can occur between the ligand and solvent molecules, or between different ligands. For pyridine derivatives, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the case of 3,5-Dimethylaminopyridine, both the pyridine nitrogen and the nitrogen of the dimethylamino group can potentially participate in hydrogen bonding.

A study on the crystal structure of 3,5-dimethylpyridine (B147111) N-oxide dihydrate revealed that the oxygen atom of the N-oxide group is involved in hydrogen bonds with two water molecules. nih.govnih.gov This indicates that in the case of this compound, the lone pair of electrons on the pyridine nitrogen would be available to act as a hydrogen bond acceptor. The presence of the electron-donating dimethylamino group at the 3-position is expected to increase the electron density on the pyridine ring, potentially enhancing its hydrogen bond acceptor capabilities.

π-Stacking: π-stacking is a non-covalent interaction that occurs between aromatic rings. In coordination compounds containing pyridine-based ligands, π-stacking interactions between the pyridine rings of adjacent ligands play a significant role in stabilizing the crystal structure.

Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents increase the stability of π⁺-π⁺ stacking interactions. nih.govresearchgate.net The dimethylamino group is a strong electron-donating group. Therefore, it is anticipated that this compound, when incorporated into a coordination complex, would exhibit significant π-stacking interactions. A study of 3,5-dimethylpyridine N-oxide dihydrate showed π-π contacts with a short separation of 3.569 (1) Å between the pyridine rings, indicating efficient stacking. nih.govnih.gov

The following table summarizes the expected impact of the substituents in this compound on its intermolecular interactions based on studies of similar molecules.

Intermolecular InteractionExpected Influence of 3,5-Dimethylamino SubstitutionRationale from Related Studies
Hydrogen Bonding Enhanced acceptor strength of the pyridine nitrogen.Electron-donating groups increase the basicity of the pyridine nitrogen.
π-Stacking Strengthened π-π stacking interactions.Electron-donating substituents have been shown to increase the stability of π-stacking in pyridinium systems. nih.govresearchgate.net

Computational Studies on Ligand Coordination and Adduct Formation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination of ligands to metal centers and the formation of adducts.

Ligand Coordination: While specific DFT studies on the coordination of this compound are not readily available, research on the coordination of the related 3,5-dimethyl-4-(dimethylamino)pyridine (TMAP) provides some insights. DFT calculations (B3LYP/6-31G(d,p)) have been used to determine the ground-state molecular structures of TMAP and other 4-dimethylaminopyridine (B28879) derivatives. researchgate.netresearchgate.net These studies show that steric hindrance from the methyl groups can influence the planarity of the molecule, which in turn affects its coordination properties. In this compound, the methyl groups are adjacent to the dimethylamino group, which could similarly induce steric effects that influence its binding to a metal center.

Adduct Formation: Computational studies have been employed to understand the formation of adducts between Lewis acids and bases. For instance, the formation of adducts between N-acetoxy-3,5-dimethylaniline and DNA has been investigated. nih.gov While this study does not involve this compound directly, it highlights the use of computational methods to explore the reactivity and adduct formation of molecules with a similar substitution pattern on an aromatic ring. It is expected that this compound would readily form adducts with various Lewis acids through the lone pair of electrons on the pyridine nitrogen. The energy and geometry of such adducts could be effectively modeled using computational techniques.

The table below outlines the key parameters that would be investigated in a computational study of this compound ligand coordination and adduct formation.

ParameterComputational MethodInformation Gained
Optimized Geometry DFT (e.g., B3LYP/6-31G(d,p))Provides bond lengths, bond angles, and dihedral angles of the ligand and its complexes.
Binding Energy DFT with basis set superposition error (BSSE) correctionQuantifies the strength of the interaction between the ligand and a metal ion or Lewis acid.
Natural Bond Orbital (NBO) Analysis NBO analysis on DFT optimized structuresDescribes the nature of the donor-acceptor interactions in the coordination bond or adduct.
Frontier Molecular Orbitals (HOMO-LUMO) DFTHelps to understand the reactivity and electronic properties of the ligand and its adducts.

Advanced Applications and Functional Derivatives of 3,5 Dimethylaminopyridine Analogues

Chiral 3,5-Substituted DMAP Derivatives in Asymmetric Catalysis

Chiral derivatives of 3,5-disubstituted DMAP are pivotal in asymmetric catalysis, a field focused on synthesizing molecules with a specific spatial arrangement of atoms. These specialized catalysts are instrumental in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science.

Enantioselective Transformations and Kinetic Resolution of Secondary Alcohols

Chiral DMAP analogues have proven to be highly effective in the kinetic resolution of secondary alcohols, a process that separates a mixture of enantiomers by selectively acylating one over the other. acs.orgnih.govscilit.com This selectivity arises from the unique three-dimensional structure of the catalyst, which creates a chiral environment around the alcohol, favoring the reaction of one enantiomer.

Several classes of chiral DMAP derivatives have been developed for this purpose. Planar-chiral ferrocenyl DMAP analogues, for instance, have demonstrated good selectivity factors in the kinetic resolution of secondary aryl, allylic, and propargylic alcohols. nih.gov Similarly, axially chiral biaryl analogues of DMAP have been synthesized and successfully used for the kinetic resolution of a range of secondary alcohols, achieving notable stereoselectivity. researchgate.netnih.gov The efficiency of these catalysts is often dependent on the solvent and the specific structure of both the alcohol and the acylating agent. For example, planar-chiral DMAP catalysts have shown excellent selectivities for the kinetic resolution of β-hydroxy esters in the presence of acetic anhydride (B1165640) in tert-amyl alcohol. nih.gov

Table 1: Performance of Chiral DMAP Derivatives in Kinetic Resolution of Secondary Alcohols

Catalyst Type Substrate Selectivity Factor (s) Enantiomeric Excess (ee) Reference
Planar-Chiral Ferrocenyl DMAP β-Hydroxy Esters up to 107 up to 99% researchgate.net
Axially Chiral Biaryl DMAP Secondary Alcohols 8.9 - 29 Not specified nih.gov
Helicenoid DMAP Racemic Aromatic Ethanol 17 - 116 Not specified researchgate.net
Axially Chiral DMAP (in ether) Racemic Aromatic Ethanols 12 - 52 Not specified researchgate.net
Axially Chiral DMAP (in t-amyl alcohol) Racemic Aromatic Ethanols 32 - 95 Not specified researchgate.net

Development of Stereodivergent Catalytic Systems

Stereodivergent catalysis enables the selective synthesis of any possible stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This approach offers significant advantages in synthetic efficiency and flexibility. In the context of DMAP derivatives, stereodivergent systems allow for the controlled formation of different diastereomers or enantiomers. beilstein-journals.orgua.es

For example, in intramolecular Michael addition/lactonization reactions, different stereoisomers of substituted dihydrobenzofurans can be obtained by using different chiral organocatalysts. core.ac.uk One catalyst may favor the formation of the syn-diastereomer, while another promotes the anti-diastereomer, both with high enantioselectivity. core.ac.uk This level of control is achieved by the specific interactions between the substrate and the chiral catalyst, which dictates the facial selectivity of the nucleophilic attack. The development of such systems is crucial for accessing a wide range of stereochemically diverse molecules for biological screening and materials development. ub.edu

Integration into Responsive and Functional Materials

The incorporation of 3,5-disubstituted DMAP analogues into larger, functional systems represents a significant advancement in catalysis. By embedding these catalytic units within responsive materials, their activity can be controlled externally, and their recovery and reuse can be greatly simplified.

Design of Photoswitchable Catalytic Systems Based on Dimethylaminopyridines

Photoswitchable catalysts are a class of "smart" materials that allow for the reversible control of a chemical reaction using light. acs.org By incorporating a photoresponsive molecule, such as an azobenzene (B91143), into the structure of a DMAP catalyst, the catalyst's activity can be turned "on" or "off" by irradiating with different wavelengths of light. beilstein-journals.orgrsc.org

One approach involves attaching a DMAP unit to a photoisomerizable scaffold. rsc.org In one state (e.g., the trans isomer of azobenzene), the DMAP's catalytic site is accessible and the reaction proceeds. Upon irradiation with a specific wavelength of light, the scaffold changes its shape (e.g., to the cis isomer), which can block the active site or alter its electronic properties, thereby deactivating or reducing the catalyst's efficiency. beilstein-journals.orgrsc.org This process is often reversible by using another wavelength of light to switch the molecule back to its active state. Such systems offer precise temporal and spatial control over catalytic processes. For instance, a photoswitchable base catalyst for the nitroaldol (Henry) reaction has been developed where the basicity of a DMAP derivative is controlled by light-induced coordination and decoordination. beilstein-journals.org

Application in Polymer-Supported and Dendritic Catalytic Scaffolds

Immobilizing DMAP derivatives on solid supports, such as polymers and dendrimers, offers a practical solution to the common problem of catalyst separation from the reaction mixture. emich.edursc.orgresearchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysts. rsc.orgresearchgate.net

Utilization of Ionic Liquids with Dimethylaminopyridine Moieties as Catalytic Media

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low volatility and high thermal stability. rsc.orgscispace.comrsc.org Incorporating DMAP moieties into the cationic or anionic part of an ionic liquid creates a catalytic medium where the catalyst is also the solvent. rsc.orgscispace.com

These DMAP-based ionic liquids have been successfully employed as catalysts in various organic reactions, such as the Fischer indole (B1671886) synthesis and the formation of 1H-tetrazoles. rsc.orgresearchgate.net The advantages of this approach include low catalyst loading, easy separation of the product, and the potential for catalyst recycling. rsc.orgscispace.com The properties of the ionic liquid, such as its viscosity and polarity, can be tuned by modifying the structure of the cation and anion, allowing for the design of task-specific catalytic systems. rsc.org

Coordination Chemistry of 3,5-Substituted Pyridine (B92270) Ligands

The coordination chemistry of pyridine and its derivatives is a vast and well-established field, owing to the ligand's ability to form stable complexes with a wide range of metal ions. The electronic and steric properties of the pyridine ring can be readily tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes. Donor-substituted, electron-rich pyridines, in particular, have been a subject of interest not only in organocatalysis but also as ligands in coordination chemistry. rsc.org Among these, 3,5-disubstituted pyridines, including dimethylaminopyridine analogues, offer unique electronic and steric profiles that lead to the formation of novel coordination compounds with interesting structural features and reactivity.

Synthesis and Characterization of Metal Complexes with Dimethylaminopyridine Derivatives

The synthesis of metal complexes featuring dimethylaminopyridine derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

A common synthetic strategy involves the direct reaction of a metal halide with a 3,5-disubstituted pyridine ligand. For instance, the reaction of copper(II) bromide with 3,5-dimethylpyridine (B147111) (a structural analogue of 3,5-dimethylaminopyridine) yields the coordination polymer catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido], [CuBr₂(C₇H₉N)₂]n. iucr.orgresearchgate.net Similarly, reacting trans-Ru(DMSO)₄Cl₂ with 4-dimethylaminopyridine (B28879) (DMAP) produces the hexacoordinated [Ru(DMAP)₆]²⁺ cation. conicet.gov.ar This ruthenium complex can be further used as a precursor to synthesize a family of [Ru(DMAP)₅L]ⁿ⁺ complexes, where L is another ligand, by substitution reactions. conicet.gov.ar

Mixed ligand complexes are also readily synthesized. For example, complexes of Cu(II), Ni(II), and Zn(II) have been prepared with a salicylaldehyde-tyrosine Schiff base and one or two dimethylaminopyridine (dmap) ligands. rjpbcs.com The synthesis of iodine(I) complexes, such as [I(3-dimethylaminopyridine)₂]PF₆, is achieved through a cation exchange reaction using their corresponding silver(I) complexes, [Ag(3-dimethylaminopyridine)₂]PF₆, which are prepared from the ligand and AgPF₆. acs.org

Characterization of these complexes is crucial for confirming their composition and geometry. Single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths, bond angles, and coordination environments. For example, the structure of [CuBr₂(3,5-Me₂py)₂]n was shown to feature bibromide-bridged chains with a nearly square-planar coordination environment around the Cu(II) ion. iucr.orgresearchgate.net In the case of Ni(H₂O)₅(DMAP)·2H₂O, X-ray analysis revealed a hexa-coordinated Ni(II) center with five aqua ligands and one DMAP moiety in a distorted octahedral geometry. mdpi.com

Spectroscopic methods are widely employed for characterization.

Infrared (IR) Spectroscopy helps identify the coordination of the pyridine ligand by observing shifts in the ring vibration bands. mdpi.com

NMR Spectroscopy (¹H, ¹³C, and ¹⁵N) is particularly informative. In the ¹H NMR spectra of zinc complexes containing DMAP, the methyl protons of the dimethylamino group and the aromatic protons of the pyridine ring can be clearly identified. rjpbcs.com ¹⁵N NMR has been shown to be very responsive in characterizing iodine(I) complexes, with the chemical shifts of the pyridinic nitrogen atoms being highly characteristic of complex formation. acs.org

Electronic Spectroscopy (UV-Vis) provides information about the d-d transitions of the metal ion, which can indicate the coordination geometry. Distorted octahedral geometries for Cr(III) and Fe(III) complexes with 4-N,N-dimethylaminopyridine have been proposed based on electronic spectral data. researchgate.net

Magnetic Susceptibility Measurements are used to determine the magnetic properties of the complexes, which can help deduce the oxidation state and geometry of the metal center. rjpbcs.comresearchgate.net

The table below summarizes the synthesis and characterization data for several metal complexes with dimethylaminopyridine and its analogues.

ComplexMetal IonLigand(s)Synthetic MethodCharacterization TechniquesKey FindingsReference(s)
[CuBr₂(3,5-Me₂py)₂]nCu(II)3,5-DimethylpyridineDirect reaction of CuBr₂ with the ligandX-ray diffractionBibromide-bridged coordination polymer; nearly square-planar Cu(II) environment. iucr.orgresearchgate.net
Ni(H₂O)₅(DMAP)·2H₂ONi(II)4-Dimethylaminopyridine (DMAP), Isophthalate (IPhth)Self-assembly in aqueous mediumX-ray diffraction, IR, UV-Vis, TGACo-crystal hydrate; distorted octahedral Ni(II) center with five aqua ligands and one DMAP. mdpi.com
[Ru(DMAP)₆]Cl₂Ru(II)4-Dimethylaminopyridine (DMAP)Reaction of trans-Ru(DMSO)₄Cl₂ with DMAPX-ray diffractionHexacoordinated Ru(II) complex. conicet.gov.ar
[I(3-DMAP)₂]PF₆I(I)3-Dimethylaminopyridine (3-DMAP)Cation exchange from the corresponding Ag(I) complex¹H and ¹⁵N NMRSuccessful synthesis confirmed by characteristic downfield shifts in NMR spectra. acs.org
[Zn(saltyr)(dmap)₂(H₂O)]Zn(II)Salicylaldehyde-tyrosine Schiff base, DMAPDirect reaction of metal salt with ligandsElemental analysis, IR, NMRMixed ligand complex with two DMAP ligands coordinated to the Zn(II) center. rjpbcs.com
[M(DP)₃Cl₃] (M=Cr, Fe)Cr(III), Fe(III)4-N,N-Dimethylaminopyridine (DP)Microwave-assisted synthesisIR, UV-Vis, Magnetic momentDistorted octahedral geometry proposed for the complexes. researchgate.net

Exploration of Diverse Coordination Modes and Metallacycle Formation

The steric and electronic properties of 3,5-disubstituted pyridine ligands, including dimethylaminopyridine derivatives, give rise to a variety of coordination modes and can facilitate the formation of complex supramolecular structures such as metallacycles.

The simplest coordination mode is as a monodentate ligand, where the pyridine nitrogen atom donates its lone pair of electrons to the metal center. This is observed in complexes like Ni(H₂O)₅(DMAP)·2H₂O and the [Ru(DMAP)₅L]ⁿ⁺ family. conicet.gov.armdpi.com

However, more complex structures are common. In the case of [CuBr₂(3,5-Me₂py)₂]n, the 3,5-dimethylpyridine ligands are terminally coordinated to the copper centers, while the bromide ions act as bridges, forming a one-dimensional coordination polymer. iucr.orgresearchgate.net This bridging mode is a key feature in building extended structures.

A particularly interesting area of research is the formation of metallacycles, which are cyclic structures containing one or more metal atoms in the ring. The directed self-assembly of these structures is driven by the coordination between metal ions and specifically designed ligands. For instance, rhomboidal metallacycles have been constructed through the self-assembly of diplatinum(II) acceptors with 120° dipyridyl ligands. whiterose.ac.uk While this example uses a different pyridine derivative, it illustrates the principle of using metal-coordination interactions to induce the formation of well-defined cyclic structures. whiterose.ac.uk

Furthermore, the reactivity of the ligand itself can be exploited to form metallacycles. The activation of C-H bonds on the pyridine ring by a metal center can lead to cyclometalation. For example, rare-earth metal alkyl complexes have been shown to react with pyridine derivatives through the activation of an ortho sp² C-H bond, which can lead to the formation of three- or five-membered metallacycles. rsc.org This process involves the interaction of a nucleophilic group on the metal complex with the C-H bond, followed by migratory insertion to form the final metallacyclic product. rsc.org Such reactivity patterns highlight the potential for creating novel organometallic structures with unique properties. rsc.orgresearchgate.net

The table below illustrates some of the coordination modes observed for pyridine-based ligands.

Coordination ModeDescriptionExample Compound/SystemReference(s)
Monodentate TerminalThe pyridine nitrogen coordinates to a single metal center.Ni(H₂O)₅(DMAP)·2H₂O mdpi.com
Bridging (via another ligand)Pyridine ligands are terminal, while other ligands (e.g., halides) bridge metal centers to form polymers.[CuBr₂(3,5-Me₂py)₂]n iucr.orgresearchgate.net
Metallacycle (Edge-Directed Self-Assembly)Ditopic pyridine ligands coordinate to metal centers to form a discrete, cyclic supramolecular structure.Rhomboidal Pt(II) Metallacycles whiterose.ac.uknih.gov
Metallacycle (Cyclometalation)Intramolecular activation of a C-H bond on the pyridine ligand by the metal center, forming a covalent M-C bond and a ring structure.Rare-earth metal complexes with 2-phenylpyridine rsc.org

Future Research Directions and Potential Innovations

The study of metal complexes with this compound analogues and other substituted pyridines continues to be an active area of research, with several promising future directions and potential innovations.

One key area for future exploration is the expansion of their coordination chemistry beyond catalysis. While electron-rich pyridines like DMAP are well-known organocatalysts, their application as ligands in coordination chemistry has received comparatively less attention. rsc.org Future work could focus on systematically studying their coordination with a broader range of transition metals, lanthanides, and actinides to uncover new structural motifs and reactivity patterns. The synthesis of novel pincer ligands incorporating a central pyridine moiety is one such avenue, where the ligand's coordination mode can be influenced by the metal's oxidation state. acs.org

There is also significant potential for innovation in the design of functional derivatives. This includes the development of chiral DMAP derivatives for applications in asymmetric catalysis and sensing. bham.ac.uk By strategically modifying the pyridine backbone, for example at the 3- and 5-positions, it is possible to create C₂-symmetric ligands that can induce chirality in metal-catalyzed reactions. bham.ac.uk Another innovative approach is the design of more potent DMAP analogues, such as bicyclic and tricyclic di- or triaminopyridines, which have shown enhanced catalytic activity and could lead to more efficient metal complexes. researchgate.net

The development of environmentally friendly and functionally improved aromatic amine alternatives is another important research direction. researchgate.net This involves designing ligands that retain or enhance the desired electronic properties while minimizing toxicity and environmental impact. Theoretical studies and quantitative structure-activity relationship (QSAR) models can aid in the rational design of these next-generation ligands. researchgate.net

Finally, the incorporation of these ligands into supramolecular assemblies and materials is a burgeoning field. The ability to form discrete metallacycles and coordination polymers opens up possibilities for creating functional materials with applications in chemical sensing, molecular recognition, and drug delivery. whiterose.ac.uknih.gov For example, exo-functionalization of metallacages with targeting moieties could enable the delivery of therapeutic agents like cisplatin (B142131) to specific cells. nih.gov The investigation of how metallacycle formation influences intermolecular packing to create ordered phases like liquid crystals also presents a novel research frontier. whiterose.ac.uk

Q & A

Basic Research Questions

Synthesis and Purification of 3,5-Dimethylaminopyridine Q: What are the optimal synthetic routes for preparing this compound with high purity? A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethylpyridine (3,5-lutidine) with ammonia under catalytic conditions (e.g., Pd/C or Ru-based catalysts) at elevated temperatures (150–200°C) yields the aminopyridine derivative . Purification typically involves recrystallization from ethanol or chromatography using silica gel with a hexane/ethyl acetate gradient. Monitor purity via melting point (81–83°C) and NMR (δ ~2.3 ppm for methyl groups) .

Characterization Using Spectroscopic Techniques Q: How to confirm the structural integrity of this compound post-synthesis? A: Combine multiple techniques:

  • 1H NMR : Look for singlet peaks for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • IR : Identify N–H stretches (~3400 cm⁻¹) and aromatic C–N vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 107.15 (C₇H₉N) . Cross-reference with literature data to resolve ambiguities .

Role in Catalysis: Acylation Reactions Q: How does this compound function as a catalyst in acylation reactions? A: It acts as a nucleophilic catalyst, accelerating acyl transfer by stabilizing tetrahedral intermediates. For example, in esterification, it forms a transient acylpyridinium ion, reducing activation energy. Use 5–10 mol% catalyst loading in anhydrous dichloromethane or THF. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Kinetic Analysis of Ligand Dissociation in DMAP Complexes Q: How to determine ligand dissociation rates for DMAP complexes in solution? A: Use NMR line-shape analysis or stopped-flow kinetics in deuterated solvents (e.g., pyridine-d₅). For example, dissolve DMAP-metal complexes (e.g., Mn(NCS)₄(DMAP)₂) and monitor ligand exchange with pyridine. Calculate activation parameters (ΔG‡, ΔH‡, ΔS‡) via Eyring plots. Typical values: ΔG‡ ≈ 29 kcal mol⁻¹, k ≈ 1.23 × 10⁻⁹ s⁻¹ .

Crystallographic Structure Determination Q: What computational tools are recommended for solving crystal structures of DMAP derivatives? A: Use SHELX (SHELXL for refinement, SHELXS for structure solution) . Key steps:

  • Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine hydrogen positions using riding models.
  • Validate hydrogen bonding (e.g., N–H···S interactions in DMAP-thiocyanate complexes) .

Optimizing Binding Affinity in Receptor Studies Q: How to resolve contradictions in binding affinity (Ki) data for DMAP-based ligands? A: Analyze experimental conditions:

  • GTP shifts : Ensure assays include 0.1 mM GTP to account for G-protein coupling (e.g., rA1 adenosine receptors) .
  • Radioligand purity : Use ≥98% pure [³H]DPCPX or [³H]NECA to avoid nonspecific binding.
  • Temperature/pH : Maintain 25°C and pH 7.4 in buffer (e.g., Tris-HCl) .

Mechanistic Studies of DMAP in Organometallic Reactions Q: How to probe DMAP’s role in stabilizing transition states during metal-catalyzed reactions? A: Employ DFT calculations (e.g., B3LYP/6-31G*) to model intermediates. Compare with experimental kinetics (e.g., Eyring plots) to validate computational predictions. For example, DMAP lowers the energy barrier for oxidative addition in Pd-catalyzed cross-couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.